molecular formula C6H3ClN2O2 B1421581 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 1257878-64-0

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B1421581
CAS No.: 1257878-64-0
M. Wt: 170.55 g/mol
InChI Key: CIDQMLKRNVEPPT-UHFFFAOYSA-N
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Description

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole is a chemical compound characterized by its unique structure, which includes a furan ring and a chloro group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole typically involves the reaction of furan-2-carboxylic acid with chloroacetic acid under specific conditions. The reaction proceeds through the formation of an intermediate oxadiazole ring, which is then chlorinated to introduce the chloro group at the desired position.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to the formation of various derivatives.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It has shown potential as a bioactive compound, with possible applications in drug discovery and development.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: The compound's unique properties make it suitable for use in materials science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole can be compared to other similar compounds, such as 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole and 3-Chloro-5-(pyridin-2-yl)-1,2,4-oxadiazole These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

3-chloro-5-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-6-8-5(11-9-6)4-2-1-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDQMLKRNVEPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole
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3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole
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3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole
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3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole
Reactant of Route 6
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3-Chloro-5-(furan-2-yl)-1,2,4-oxadiazole

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